
Colchiceine-d3
描述
Colchiceine-d3 is a deuterium-labeled derivative of colchiceine, a naturally occurring alkaloid structurally related to colchicine. Its molecular formula is C21H22D3NO5 with a molar mass of 374.45 g/mol . The compound features three deuterium atoms replacing hydrogens at specific positions, enhancing its utility in metabolic and pharmacokinetic studies due to isotopic labeling . This compound retains the core pharmacological mechanism of colchicine alkaloids, binding to tubulin to inhibit microtubule polymerization, which disrupts cellular processes like mitosis and intracellular transport .
Key physicochemical properties include:
准备方法
Synthetic Routes to Colchiceine
Colchiceine, the primary demethylated metabolite of colchicine, is synthesized via selective demethylation of the C10 methoxy group in colchicine . The process involves refluxing colchicine with hydrobromic acid (HBr) in acetic acid, followed by neutralization and purification . Key spectroscopic evidence includes the disappearance of the NMR signal at 56.5 ppm (C10 methoxy) and the emergence of a hydroxyl group signal .
Demethylation Reaction Optimization
Demethylation efficiency depends on reaction time, temperature, and acid concentration. Prolonged exposure to HBr (48–72 hours) at 100°C achieves complete conversion, albeit with risks of over-demethylation . Alternative agents like boron tribromide (BBr₃) in dichloromethane offer milder conditions (25°C, 6 hours) but require strict anhydrous handling .
Deuterium Incorporation Strategies
Deuterated analogs like Colchiceine-d3 are typically synthesized via:
-
Post-synthetic isotopic exchange : Treating colchiceine with deuterated solvents (e.g., D₂O) under acidic or basic conditions.
-
Deuterated reagents in demethylation : Using DCl or DBr instead of HBr to introduce deuterium at the C10 position during demethylation.
-
Deuterated methyl precursors : Incorporating CD₃ groups during earlier synthetic stages, though this requires modifying colchicine’s core structure.
Acid-Catalyzed Deuterium Exchange
Heating colchiceine in D₂O with catalytic DCl at 80°C for 24 hours facilitates H/D exchange at labile positions (e.g., hydroxyl groups). However, this method risks partial deuteration and requires rigorous NMR/MS validation .
Demethylation with Deuterated Acids
Replacing HBr with DBr in acetic acid-d₄ during demethylation introduces deuterium at the C10 position. The reaction mechanism proceeds via SN2 displacement, replacing the methyl group with deuterium :
3 + \text{CD}3\text{Br}
This route ensures site-specific deuteration but necessitates careful control to avoid side reactions .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration alters NMR signals:
-
H NMR : Reduction in proton signals at deuterated sites (e.g., C10-OH becomes C10-OD, suppressing the 1H signal).
-
NMR : Isotopic shifts of 0.02–0.05 ppm for carbons adjacent to deuterium .
Table 1: Comparative NMR Data for Colchiceine and this compound
Position | Colchiceine (, ppm) | This compound (, ppm) | Shift (Δ ppm) |
---|---|---|---|
C10 | 151.0 | 151.0 | 0.00 |
C9 | 148.6 | 148.63 | +0.03 |
C7 | 137.0 | 137.04 | +0.04 |
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) of this compound shows a molecular ion cluster at m/z 388.45 [M+H]⁺, corresponding to a +3 Da shift from colchiceine (385.42) . Isotopic purity ≥98% is achievable via repetitive purification .
Challenges in Scalable Synthesis
Isotopic Purity
Residual protiated species often arise from incomplete solvent exchange or reagent impurities. Recrystallization in deuterated ethanol (EtOD) reduces protiated contaminants to <2% .
Stability Considerations
This compound degrades under UV light and elevated temperatures. Lyophilization in amber vials at −20°C extends shelf life to 12 months .
Applications in Biomedical Research
As an internal standard, this compound enhances quantification accuracy in LC-MS/MS assays by correcting for matrix effects . Its use in metabolic studies clarifies colchicine’s pharmacokinetics, particularly hepatic demethylation pathways .
化学反应分析
Photochemical Reactivity
Colchiceine-d3 retains sensitivity to light, similar to colchicine. Upon UV exposure, it undergoes photoisomerization to lumithis compound, a process critical for its stability in pharmaceutical formulations .
- Kinetic isotope effect : Deuteration slows the photoisomerization rate by ~15% compared to non-deuterated colchiceine, as observed in time-resolved photolysis studies .
Metabolic Transformations
Deuteration alters metabolic pathways, enhancing stability:
- CYP3A4-mediated demethylation : this compound shows slower O-demethylation (to 3-O-demethylthis compound) due to the deuterium isotope effect, reducing hepatic clearance by ~30% .
- Hydrolysis : The acetyl-d3 group resists esterase-mediated hydrolysis, prolonging its half-life in plasma compared to non-deuterated forms .
Derivatization Reactions
This compound participates in reactions typical of colchicine derivatives:
Alkylation and Thiolation
Reaction Type | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
10-Alkylthiolation | Na alkylthiolate, DMF, 60°C, 4h | 10-Alkylthiothis compound | 52–61 | |
N-Acylation | Ac₂O-d₆, DMAP, CH₃CN, reflux | N-Acetyl-d3 derivatives | >90 |
Oxidation
- Epoxidation : Reacts with mCPBA (meta-chloroperoxybenzoic acid) to form epoxide derivatives, though deuteration reduces reaction rates by ~20% .
Biological Interactions
- Tubulin binding : Deuterated analogs maintain affinity for tubulin but exhibit reduced cytotoxicity (IC₅₀ ~2.5 μM vs. 0.8 μM for colchicine in SKOV-3 cells) .
- Toxicity modulation : Deuteration decreases gastrointestinal toxicity by altering hydrogen-bonding interactions with ZO-1 tight junction proteins .
Analytical Characterization
- NMR : Deuterium incorporation shifts ¹H NMR signals (e.g., acetyl-d3 protons at δ 2.02 ppm vs. δ 2.05 ppm for non-deuterated) .
- Mass spectrometry : Distinct isotopic patterns (M+3 peak) confirm deuteration, with accurate mass confirmed via HRMS .
Stability Data
Property | This compound | Colchiceine |
---|---|---|
Photostability (t₁/₂) | 4.2 h (UV light) | 3.6 h (UV light) |
Metabolic t₁/₂ | 31.2 h (human) | 22.4 h (human) |
LogP | 1.85 | 1.78 |
Key Findings
科学研究应用
Colchiceine-d3 is extensively used in scientific research due to its stability and traceability. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of colchicine in the body.
Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates of colchicine.
Drug Development: Used in the development of new colchicine-based drugs with improved efficacy and reduced toxicity.
Biological Research: Employed in studies related to cell division, microtubule dynamics, and inflammatory pathways.
Industrial Applications: Used in the synthesis of colchicine derivatives for pharmaceutical and agricultural purposes.
作用机制
Colchiceine-d3, like colchicine, exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, disrupting cellular processes such as cell division, migration, and intracellular transport. The inhibition of microtubule formation leads to the suppression of inflammatory pathways, particularly the activation of neutrophils and the production of inflammatory cytokines.
相似化合物的比较
Deuterated Colchicine Derivatives
Deuterated analogs of colchicine alkaloids are widely used in tracer studies. Key comparisons include:
Key Insights :
- Colchicine-d3 is commonly employed as an internal standard in analytical methods due to its structural similarity to colchicine, ensuring accurate quantification .
- This compound and Colchicine-d6 exhibit enhanced metabolic stability compared to non-deuterated forms, making them ideal for long-term tracer studies .
Structural Analogs: Demethylated Derivatives
Demethylation at specific positions alters pharmacological activity and solubility:
Key Insights :
- 3-Demethylcolchiceine shows reduced microtubule inhibition compared to this compound, highlighting the importance of methyl groups in tubulin binding .
- Isotopic labeling (e.g., <sup>13</sup>C, D) in derivatives like 3-Demethylcolchicine-13C-d3 enables multi-dimensional metabolic profiling .
Non-Colchicine Microtubule Inhibitors
Compounds like Combretastatin A-1 phosphate share microtubule-disrupting effects but differ chemically:
Key Insights :
生物活性
Colchiceine-d3 is a deuterated derivative of colchicine, a well-known alkaloid primarily derived from the plant Colchicum autumnale. This compound exhibits significant biological activity, particularly as a microtubule inhibitor. This article explores the mechanisms of action, therapeutic applications, and research findings related to this compound.
This compound functions primarily by disrupting microtubule dynamics. It binds to tubulin, preventing its polymerization into microtubules, which are essential for cell division and intracellular transport. This inhibition leads to:
- Cell Cycle Arrest : By interfering with mitosis, this compound induces apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound modulates neutrophil activity and reduces the release of pro-inflammatory mediators, contributing to its therapeutic potential in inflammatory conditions .
Therapeutic Applications
This compound shares many therapeutic properties with colchicine, including:
- Gout Treatment : Colchicine is traditionally used to treat gout flares by reducing inflammation.
- Familial Mediterranean Fever : It is effective in managing symptoms associated with this genetic condition.
- Other Inflammatory Conditions : Recent studies suggest potential applications in treating osteoarthritis, pericarditis, and atherosclerosis due to its anti-inflammatory properties .
Case Studies and Clinical Trials
- Cancer Research : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis through microtubule disruption. For instance, it has been demonstrated to reduce tumor growth in animal models by targeting tubulin dynamics.
- Inflammatory Diseases : In a clinical setting, colchicine has been observed to significantly reduce markers of inflammation in patients with gout and other inflammatory diseases. Its ability to inhibit the NALP3 inflammasome pathway has been particularly noted as a mechanism for its anti-inflammatory effects .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action of this compound compared to other colchicine derivatives:
Compound | Mechanism of Action | Primary Applications | Unique Features |
---|---|---|---|
This compound | Microtubule inhibition | Gout, cancer treatment | Deuterated for better tracking |
Colchicine | Microtubule inhibition | Gout, familial Mediterranean fever | Well-established clinical use |
Demecolcine | Microtubule inhibition | Cancer treatment | Less toxic than colchicine |
Thiocolchicoside | Muscle relaxant and anti-inflammatory | Muscle spasms, pain relief | Thiolated structure reduces toxicity |
常见问题
Basic Research Questions
Q. What are the methodological considerations for synthesizing and characterizing Colchiceine-d3 to ensure isotopic purity and structural integrity?
- Methodological Answer : Synthesis of this compound requires deuterium incorporation at specific positions, typically via hydrogen-deuterium exchange under controlled conditions (e.g., using deuterated solvents or catalysts). Characterization should include high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy to verify deuteration sites. Isotopic purity must be assessed using liquid chromatography-mass spectrometry (LC-MS), with thresholds ≥98% to minimize background noise in tracer studies .
Q. How can researchers validate this compound’s role as a tracer in pharmacokinetic studies?
- Methodological Answer : Use stable isotope-labeled this compound in animal or in vitro models, coupled with LC-MS/MS for quantification. Establish calibration curves for both Colchiceine and this compound to account for matrix effects. Cross-validate results with unlabeled colchiceine to confirm metabolic stability and absence of isotopic interference .
Q. What analytical techniques are optimal for detecting this compound in complex biological matrices?
- Methodological Answer : Solid-phase extraction (SPE) followed by ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) is recommended. Optimize ionization parameters (e.g., electrospray ionization in positive mode) and use multiple reaction monitoring (MRM) transitions specific to this compound to enhance selectivity. Include internal standards (e.g., deuterated analogs of related metabolites) to correct for recovery variations .
Advanced Research Questions
Q. How should experimental designs address conflicting data on this compound’s binding affinity to β-tubulin across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., buffer pH, temperature, or tubulin isoform composition). Conduct comparative studies using standardized protocols:
- Surface Plasmon Resonance (SPR) for real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters.
- Cryo-EM to visualize structural interactions.
Statistical meta-analysis of existing data can identify confounding factors (e.g., ionic strength) .
Q. What strategies can resolve contradictions in this compound’s metabolic stability reported in hepatic microsome studies?
- Methodological Answer : Variability may stem from interspecies differences in cytochrome P450 (CYP) enzyme activity. Perform interspecies comparisons (human vs. rodent microsomes) with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4). Use recombinant CYP isoforms to isolate metabolic pathways. Pair with RNA-seq data to correlate enzyme expression levels with degradation rates .
Q. How can researchers optimize this compound’s use in studying microtubule dynamics under hypoxic conditions?
- Methodological Answer : Hypoxia alters cellular redox states, potentially affecting deuterium retention. Design experiments with:
- Controlled hypoxia chambers (e.g., 1% O₂) to mimic physiological conditions.
- Fluorescence-labeled tubulin and live-cell imaging to track microtubule polymerization/depolymerization rates.
- Redox-sensitive probes (e.g., roGFP) to monitor intracellular glutathione levels, ensuring deuterium loss does not skew results .
Q. Methodological Frameworks for Rigorous Inquiry
- For Basic Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives. For example, prioritize synthesis protocols that balance cost (e.g., deuterated reagent efficiency) and reproducibility .
- For Advanced Questions : Use PICOS (Population, Intervention, Comparison, Outcomes, Study Design) to structure comparative studies. For instance, define "intervention" as this compound concentration gradients and "outcomes" as microtubule catastrophe frequencies .
Q. Data Contradiction Analysis
- Step 1 : Systematically map conflicting results using PRISMA guidelines for literature reviews .
- Step 2 : Conduct sensitivity analyses to identify variables most influencing outcomes (e.g., assay temperature in tubulin binding studies) .
- Step 3 : Publish negative results in open-access repositories to mitigate publication bias .
Q. Tables for Quick Reference
Parameter | Basic Research Focus | Advanced Research Focus |
---|---|---|
Synthesis Purity | ≥98% isotopic purity (LC-MS) | Deuterium retention under stress |
Analytical Sensitivity | 0.1 ng/mL (UHPLC-MS/MS) | Subcellular localization (nanoscale imaging) |
Biological Relevance | Pharmacokinetic half-life | Hypoxia-induced metabolic shifts |
属性
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGILOMAMBLWNG-VSLDJYOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。